Cas no 1249836-99-4 (1-(2-methylbutyl)-1H-pyrazol-3-amine)
1-(2-methylbutyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methylbutyl)-1H-pyrazol-3-amine
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- Inchi: 1S/C8H15N3/c1-3-7(2)6-11-5-4-8(9)10-11/h4-5,7H,3,6H2,1-2H3,(H2,9,10)
- InChI Key: QLRZIOOWGRTYSL-UHFFFAOYSA-N
- SMILES: N1(C=CC(N)=N1)CC(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 116
- XLogP3: 1.5
- Topological Polar Surface Area: 43.8
1-(2-methylbutyl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01109739-1g |
1-(2-Methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 95% | 1g |
¥3220.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01109739-5g |
1-(2-Methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 95% | 5g |
¥8477.0 | 2023-04-04 | |
| Enamine | EN300-783385-0.05g |
1-(2-methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 0.05g |
$683.0 | 2023-03-16 | ||
| Enamine | EN300-783385-0.1g |
1-(2-methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 0.1g |
$715.0 | 2023-03-16 | ||
| Enamine | EN300-783385-0.25g |
1-(2-methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 0.25g |
$748.0 | 2023-03-16 | ||
| Enamine | EN300-783385-0.5g |
1-(2-methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 0.5g |
$781.0 | 2023-03-16 | ||
| Enamine | EN300-783385-1.0g |
1-(2-methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-783385-2.5g |
1-(2-methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 2.5g |
$1594.0 | 2023-03-16 | ||
| Enamine | EN300-783385-5.0g |
1-(2-methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 5.0g |
$2360.0 | 2023-03-16 | ||
| Enamine | EN300-783385-10.0g |
1-(2-methylbutyl)-1H-pyrazol-3-amine |
1249836-99-4 | 10.0g |
$3500.0 | 2023-03-16 |
1-(2-methylbutyl)-1H-pyrazol-3-amine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-(2-methylbutyl)-1H-pyrazol-3-amine
1-(2-Methylbutyl)-1H-pyrazol-3-amine (CAS No. 1249836-99-4): A Comprehensive Overview
1-(2-Methylbutyl)-1H-pyrazol-3-amine (CAS No. 1249836-99-4) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This pyrazole derivative features a 2-methylbutyl substituent at the 1-position of the pyrazole ring, making it an interesting subject for both academic research and industrial applications.
The molecular structure of 1-(2-methylbutyl)-1H-pyrazol-3-amine consists of a five-membered aromatic ring containing two nitrogen atoms, with an amino group at the 3-position. This configuration gives the compound distinctive chemical properties that differ from other amine-containing heterocycles. Researchers have shown particular interest in how the branched alkyl chain affects the compound's solubility, reactivity, and potential biological activity.
Recent studies have explored the synthetic pathways for 1-(2-methylbutyl)-1H-pyrazol-3-amine, with particular focus on green chemistry approaches that minimize environmental impact. The compound can be synthesized through various methods, including condensation reactions and catalytic processes. These synthetic routes are frequently discussed in organic chemistry forums and academic publications, reflecting growing interest in sustainable production methods for specialized nitrogen-containing compounds.
One of the most searched topics regarding pyrazole derivatives like 1-(2-methylbutyl)-1H-pyrazol-3-amine concerns their potential applications in medicinal chemistry. While this specific compound is not currently approved for pharmaceutical use, its structural features make it a valuable scaffold for drug discovery research. The presence of both amino and pyrazole functionalities provides multiple sites for molecular interactions, which is why researchers are investigating its potential as a building block for novel bioactive molecules.
In material science, 1-(2-methylbutyl)-1H-pyrazol-3-amine has shown promise as a ligand for metal-organic frameworks (MOFs) and coordination polymers. The compound's ability to coordinate with various metal ions while maintaining thermal stability makes it interesting for applications in catalysis, gas storage, and sensing technologies. These applications align with current trends in sustainable material development and nanotechnology.
The physical properties of 1-(2-methylbutyl)-1H-pyrazol-3-amine are frequently queried in scientific databases. While comprehensive data may vary depending on purity and measurement conditions, typical characteristics include moderate solubility in organic solvents and stability under standard conditions. Researchers often seek information about its melting point, spectral data (NMR, IR), and chromatographic behavior, which are essential for identification and quality control purposes.
From an industrial perspective, the commercial availability of 1-(2-methylbutyl)-1H-pyrazol-3-amine has increased in recent years, reflecting growing demand from research institutions and specialty chemical manufacturers. Suppliers typically offer the compound in various purity grades, with analytical certificates to ensure quality. The pricing and packaging options are common search queries among procurement specialists in the fine chemicals sector.
Safety considerations for handling 1-(2-methylbutyl)-1H-pyrazol-3-amine follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material. These safety aspects are frequently addressed in chemical safety databases and material safety data sheets (MSDS).
The future research directions for 1-(2-methylbutyl)-1H-pyrazol-3-amine appear promising, with several patent applications mentioning related structures in various technological fields. Current scientific literature suggests potential investigations into its use as a precursor for advanced materials, a modifier for polymer properties, or a component in specialty formulations. These developments align with broader trends in heterocyclic chemistry and functional material design.
For researchers working with 1-(2-methylbutyl)-1H-pyrazol-3-amine, analytical characterization remains a key consideration. Modern techniques such as high-resolution mass spectrometry, X-ray crystallography, and advanced NMR methods provide detailed structural information. The interpretation of these analytical results is a common topic in chemical research forums and methodology papers.
The environmental fate of pyrazole derivatives like 1-(2-methylbutyl)-1H-pyrazol-3-amine has become an increasingly important research area. Recent studies have examined biodegradation pathways and ecotoxicological profiles of similar compounds, reflecting growing regulatory and sustainability concerns in chemical development. These aspects are particularly relevant for industrial applications where environmental impact assessments are required.
In summary, 1-(2-methylbutyl)-1H-pyrazol-3-amine (CAS No. 1249836-99-4) represents an interesting case study in the chemistry of substituted pyrazoles. Its unique structural features, combined with potential applications across multiple scientific disciplines, make it a compound worth watching in coming years. As research continues to uncover new properties and uses for this molecule, its importance in both academic and industrial settings is likely to grow.
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